![molecular formula C8H7ClN4 B1480870 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2090970-22-0](/img/structure/B1480870.png)
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Overview
Description
1-(2-Chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (CEIPC) is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays an important role in inflammation, pain, and fever. CEIPC has been studied extensively as a potential drug candidate for the treatment of inflammation, pain, and fever.
Scientific Research Applications
Pharmaceutical Drug Development
Imidazole derivatives, like the one , are known for their broad range of biological activities. They serve as key synthons in drug development due to their structural similarity to natural bioactive compounds . This particular compound could be investigated for its potential as an antitubercular agent, given the reported efficacy of related structures against Mycobacterium tuberculosis .
Agricultural Chemicals
In agriculture, compounds with the imidazo[1,2-b]pyrazole moiety could be explored for their use as pesticides or herbicides. Their structural complexity allows for a high degree of specificity and potency, potentially leading to the development of new classes of agrochemicals .
Material Science
The robustness of heterocyclic compounds makes them suitable for material science applications. They can be used in the synthesis of novel polymers or coatings that require specific chemical properties, such as thermal stability or resistance to degradation .
Environmental Science
Environmental remediation often utilizes advanced materials that can adsorb or react with pollutants. The compound could be modified to create filters or sensors that detect and neutralize hazardous substances in water or soil .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reagent or a precursor to reagents used in chemical assays. Its reactivity with various analytes can be harnessed to develop sensitive detection methods for substances of interest .
Biochemistry
The imidazo[1,2-b]pyrazole ring system is structurally similar to many bioactive molecules, making it relevant in the study of enzyme inhibition, receptor binding, and other biochemical pathways. It could be used to synthesize analogs that mimic or interfere with natural biological processes .
properties
IUPAC Name |
1-(2-chloroethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFMLCOROAQONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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